GDC-0152

説明

Smac Mimetic this compound is a second mitochondrial activator of caspases (Smac) mimetic inhibitor of IAPs (Inhibitor of Apoptosis Proteins) with potential antineoplastic activity. Smac mimetic this compound binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2, which may inhibit their activities and promote the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting active caspases-3, -7 and -9 via their baculoviral lAP repeat (BIR) domains. Smac, the endogenous IAP antagonist, relies on its N-terminal four amino-acid motif for binding to IAPs.

This compound is a Protein drug with a maximum clinical trial phase of I and has 1 investigational indication.

structure in first source

特性

IUPAC Name |

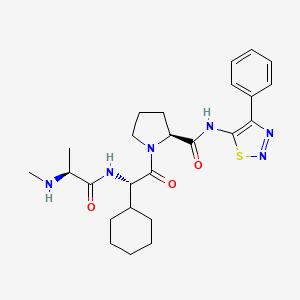

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFLSDVFPIXOV-LRQRDZAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236307 | |

| Record name | GDC-0152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873652-48-3 | |

| Record name | GDC-0152 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0152 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0152 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0152: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0152 is a potent, small-molecule Second Mitochondrial Activator of Caspases (Smac) mimetic designed to induce apoptosis in cancer cells by targeting the Inhibitor of Apoptosis (IAP) family of proteins. Overexpression of IAP proteins is a common mechanism by which cancer cells evade programmed cell death. This compound restores apoptotic signaling by antagonizing key IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and Melanoma IAP (ML-IAP). This guide provides an in-depth examination of the molecular mechanisms, quantitative binding affinities, key experimental validation methodologies, and critical signaling pathways involved in the pro-apoptotic action of this compound.

Core Mechanism of Action: IAP Antagonism

The primary mechanism of this compound is its function as a peptidomimetic of the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous pro-apoptotic protein, Smac/DIABLO.[1][2] This motif enables this compound to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, which are essential for their anti-apoptotic function.[2][3]

The consequences of this binding are twofold:

-

Liberation of Caspases from XIAP Inhibition: XIAP directly binds to and inhibits the activity of key caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.[4][5] By binding to the BIR3 domain of XIAP, this compound competitively displaces caspase-9, allowing it to activate the executioner caspases and drive the final stages of apoptosis.[4][6]

-

Induction of cIAP1/2 Degradation and TNF-α Signaling: this compound binding to cIAP1 and cIAP2 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity.[2][7] This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of the cIAPs.[6][7] The depletion of cIAPs removes the inhibition on the NF-κB signaling pathway, leading to the transcriptional upregulation and secretion of Tumor Necrosis Factor-alpha (TNF-α).[7][8] This secreted TNF-α can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway, which involves the activation of caspase-8 and further amplifies the apoptotic signal.[1][7]

In some cancer cell types, such as human leukemia cells, this compound has also been shown to inhibit the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects.[9]

Quantitative Data: Binding Affinity and Biological Activity

The efficacy of this compound is rooted in its high-affinity binding to the BIR domains of target IAP proteins. The following tables summarize key quantitative metrics reported in preclinical studies.

Table 1: this compound Binding Affinity (Ki) for IAP Proteins

| IAP Protein Target | Inhibition Constant (Ki) | Reference |

|---|---|---|

| ML-IAP (BIR domain) | 14 nM | [4][6] |

| cIAP1 (BIR3 domain) | 17 nM | [4][6] |

| XIAP (BIR3 domain) | 28 nM | [4][6] |

| cIAP2 (BIR3 domain) | 43 nM |[4][6] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Biological Effect | Cell Line | Effective Concentration | Reference |

|---|---|---|---|

| cIAP1 Degradation | A2058 Melanoma | ≥ 10 nM | [6][10] |

| Apoptosis Induction | MDA-MB-231 Breast Cancer | ~100 - 300 nM | [11] |

| Apoptosis Induction | SK-OV-3 Ovarian Cancer | ~300 - 1000 nM | [11] |

| Caspase-3/7 Activation | MDA-MB-231 Breast Cancer | Dose-dependent activation | [4] |

| Cell Growth Inhibition (IC50) | HCT-116 Colon Cancer | 28.90 µM | [10] |

| Cell Growth Inhibition (IC50) | HT-29 Colon Cancer | 24.32 µM |[10] |

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways and experimental logic related to this compound's mechanism of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Toxicity profile of small-molecule IAP antagonist this compound is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0152: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0152 is a potent, small-molecule Second Mitochondrial Activator of Caspases (Smac) mimetic designed to induce apoptosis in cancer cells by targeting the Inhibitor of Apoptosis (IAP) family of proteins. Overexpression of IAP proteins is a common mechanism by which cancer cells evade programmed cell death. This compound restores apoptotic signaling by antagonizing key IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and Melanoma IAP (ML-IAP). This guide provides an in-depth examination of the molecular mechanisms, quantitative binding affinities, key experimental validation methodologies, and critical signaling pathways involved in the pro-apoptotic action of this compound.

Core Mechanism of Action: IAP Antagonism

The primary mechanism of this compound is its function as a peptidomimetic of the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous pro-apoptotic protein, Smac/DIABLO.[1][2] This motif enables this compound to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, which are essential for their anti-apoptotic function.[2][3]

The consequences of this binding are twofold:

-

Liberation of Caspases from XIAP Inhibition: XIAP directly binds to and inhibits the activity of key caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.[4][5] By binding to the BIR3 domain of XIAP, this compound competitively displaces caspase-9, allowing it to activate the executioner caspases and drive the final stages of apoptosis.[4][6]

-

Induction of cIAP1/2 Degradation and TNF-α Signaling: this compound binding to cIAP1 and cIAP2 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity.[2][7] This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of the cIAPs.[6][7] The depletion of cIAPs removes the inhibition on the NF-κB signaling pathway, leading to the transcriptional upregulation and secretion of Tumor Necrosis Factor-alpha (TNF-α).[7][8] This secreted TNF-α can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating the extrinsic apoptosis pathway, which involves the activation of caspase-8 and further amplifies the apoptotic signal.[1][7]

In some cancer cell types, such as human leukemia cells, this compound has also been shown to inhibit the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects.[9]

Quantitative Data: Binding Affinity and Biological Activity

The efficacy of this compound is rooted in its high-affinity binding to the BIR domains of target IAP proteins. The following tables summarize key quantitative metrics reported in preclinical studies.

Table 1: this compound Binding Affinity (Ki) for IAP Proteins

| IAP Protein Target | Inhibition Constant (Ki) | Reference |

|---|---|---|

| ML-IAP (BIR domain) | 14 nM | [4][6] |

| cIAP1 (BIR3 domain) | 17 nM | [4][6] |

| XIAP (BIR3 domain) | 28 nM | [4][6] |

| cIAP2 (BIR3 domain) | 43 nM |[4][6] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Biological Effect | Cell Line | Effective Concentration | Reference |

|---|---|---|---|

| cIAP1 Degradation | A2058 Melanoma | ≥ 10 nM | [6][10] |

| Apoptosis Induction | MDA-MB-231 Breast Cancer | ~100 - 300 nM | [11] |

| Apoptosis Induction | SK-OV-3 Ovarian Cancer | ~300 - 1000 nM | [11] |

| Caspase-3/7 Activation | MDA-MB-231 Breast Cancer | Dose-dependent activation | [4] |

| Cell Growth Inhibition (IC50) | HCT-116 Colon Cancer | 28.90 µM | [10] |

| Cell Growth Inhibition (IC50) | HT-29 Colon Cancer | 24.32 µM |[10] |

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways and experimental logic related to this compound's mechanism of action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Toxicity profile of small-molecule IAP antagonist this compound is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0152: A Potent Smac Mimetic IAP Antagonist for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GDC-0152 is a potent, small-molecule Second Mitochondria-derived Activator of Caspases (Smac) mimetic that targets Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells to promote survival. By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to and neutralizes the activity of several key IAP members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP). This action liberates caspases from IAP-mediated inhibition, leading to the induction of apoptosis in tumor cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as an IAP antagonist by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, the same domains that endogenous Smac/DIABLO interacts with to promote apoptosis.[1][2] The N-terminal four amino-acid motif of mature Smac (Ala-Val-Pro-Ile) is crucial for this interaction, and this compound was designed to mimic this binding.[2][3]

The primary consequences of this compound binding to IAPs are:

-

Disruption of Caspase Inhibition: this compound binding to the BIR3 domain of XIAP prevents the inhibition of caspase-9, while its interaction with the BIR2 domain is necessary for relieving the inhibition of caspases-3 and -7.[3]

-

Induction of cIAP1/2 Degradation: this compound binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3] This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway.

-

Induction of Apoptosis: By freeing caspases from inhibition, this compound promotes the execution of the apoptotic cascade, leading to cancer cell death.[3][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Modulation of TNFα Signaling: The degradation of cIAPs also impacts the TNFα signaling pathway. In the absence of cIAPs, TNFα signaling can shift from a pro-survival to a pro-apoptotic response, mediated by caspase-8.[5] this compound has been shown to induce the expression of TNF-α, which is important for its single-agent anti-tumor activity.[5]

Caption: this compound binds to IAPs, leading to caspase activation and apoptosis.

Preclinical Data

In Vitro Activity

This compound demonstrates potent binding to the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the BIR domain of ML-IAP.[3][6][7] This binding disrupts the protein-protein interactions between IAPs and pro-apoptotic molecules like caspases and Smac.[8]

| Target | Binding Affinity (Ki, nM) |

| ML-IAP-BIR3 | 14 |

| cIAP1-BIR3 | 17 |

| XIAP-BIR3 | 28 |

| cIAP2-BIR3 | 43 |

Data compiled from multiple sources.[3][6][7][8]

In cell-based assays, this compound induces the degradation of cIAP1 at concentrations as low as 10 nM.[8] It also leads to a dose- and time-dependent activation of caspases 3 and 7 in various cancer cell lines, including the MDA-MB-231 breast cancer cell line.[3][8] This caspase activation correlates with a decrease in cell viability.[3] Notably, this compound shows selectivity for cancer cells, with no significant effect on the viability of normal human mammary epithelial cells (HMECs).[8] In human leukemia cells (K562 and HL60), this compound was found to inhibit the PI3K/Akt signaling pathway.[4]

In Vivo Efficacy

Oral administration of this compound has demonstrated robust single-agent anti-tumor activity in xenograft models. In the MDA-MB-231 breast cancer xenograft model, once-weekly dosing of this compound at 10, 50, or 100 mg/kg resulted in significant tumor volume reduction.[3]

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |

| MDA-MB-231 (Breast Cancer) | 10, 50, 100 mg/kg, once weekly, oral | Significant (p < 0.001) |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, daily, oral | Significant |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, every third day for 3 weeks, oral | Significant |

Data from Flygare et al., J. Med. Chem. 2012.[3]

Pharmacokinetics

Preclinical Pharmacokinetics

This compound exhibits moderate plasma-protein binding across various species, including humans.[3][8] It does not preferentially distribute into red blood cells.[3][8]

| Species | Plasma Protein Binding (%) |

| Mouse | 88-91 |

| Rat | 89-91 |

| Dog | 81-90 |

| Monkey | 76-85 |

| Human | 75-83 |

Data from multiple sources.[3][8]

In mice, a Cmax of 53.7 μM and an AUC of 203.5 h•μM were achieved.[3]

Clinical Pharmacokinetics (Phase 1)

In a Phase 1 clinical trial, this compound exhibited linear pharmacokinetics over the dose range of 0.049 to 1.48 mg/kg.[3][6][7][9]

| Parameter | Value |

| Mean Plasma Clearance | 9 ± 3 mL/min/kg |

| Volume of Distribution | 0.6 ± 0.2 L/kg |

Data from Flygare et al., J. Med. Chem. 2012.[3][6][7]

Experimental Protocols

Fluorescence Polarization-Based Competition Assay for Ki Determination

This assay measures the ability of this compound to displace a fluorescently labeled probe from the BIR domain of an IAP protein.

Materials:

-

IAP protein constructs (e.g., XIAP-BIR3, cIAP1-BIR3)

-

Fluorescently labeled probe (e.g., Hid-FAM or AVP-diPhe-FAM)

-

This compound

-

Polarization buffer (specific composition may vary, but typically a buffered saline solution with a non-ionic detergent)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in the polarization buffer.

-

In a microplate, add the IAP protein construct, the fluorescently labeled probe, and the this compound dilutions to the wells.

-

Incubate the plate for 30 minutes at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values as a function of the this compound concentration.

-

Fit the data to a 4-parameter logistic equation to determine the IC50 value.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[8]

Caption: Workflow for determining Ki values using a fluorescence polarization assay.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231) and normal cells (e.g., HMECs)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the number of viable cells.

Caspase-3/7 Activation Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for various time points (e.g., 4, 8, 24 hours).

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (or other appropriate matrix)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., once weekly).

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Caption: Workflow for an in vivo xenograft efficacy study.

Safety and Toxicology

Preclinical toxicology studies of this compound in dogs and rats revealed a dose-related, acute, systemic inflammatory response and hepatic injury.[5] These findings are consistent with the known pharmacology of IAP antagonists, which can induce the production of pro-inflammatory cytokines, most notably TNF-α.[5] The dog appeared to be a more sensitive species than the rat.[5]

Conclusion

This compound is a potent and selective Smac mimetic IAP antagonist with demonstrated preclinical anti-tumor activity. Its mechanism of action, involving the direct antagonism of multiple IAP family members and subsequent induction of apoptosis, provides a strong rationale for its development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other IAP antagonists. Further investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of this class of agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Facebook [cancer.gov]

- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

GDC-0152: A Potent Smac Mimetic IAP Antagonist for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GDC-0152 is a potent, small-molecule Second Mitochondria-derived Activator of Caspases (Smac) mimetic that targets Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells to promote survival. By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to and neutralizes the activity of several key IAP members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP). This action liberates caspases from IAP-mediated inhibition, leading to the induction of apoptosis in tumor cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as an IAP antagonist by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, the same domains that endogenous Smac/DIABLO interacts with to promote apoptosis.[1][2] The N-terminal four amino-acid motif of mature Smac (Ala-Val-Pro-Ile) is crucial for this interaction, and this compound was designed to mimic this binding.[2][3]

The primary consequences of this compound binding to IAPs are:

-

Disruption of Caspase Inhibition: this compound binding to the BIR3 domain of XIAP prevents the inhibition of caspase-9, while its interaction with the BIR2 domain is necessary for relieving the inhibition of caspases-3 and -7.[3]

-

Induction of cIAP1/2 Degradation: this compound binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3] This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway.

-

Induction of Apoptosis: By freeing caspases from inhibition, this compound promotes the execution of the apoptotic cascade, leading to cancer cell death.[3][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Modulation of TNFα Signaling: The degradation of cIAPs also impacts the TNFα signaling pathway. In the absence of cIAPs, TNFα signaling can shift from a pro-survival to a pro-apoptotic response, mediated by caspase-8.[5] this compound has been shown to induce the expression of TNF-α, which is important for its single-agent anti-tumor activity.[5]

Caption: this compound binds to IAPs, leading to caspase activation and apoptosis.

Preclinical Data

In Vitro Activity

This compound demonstrates potent binding to the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the BIR domain of ML-IAP.[3][6][7] This binding disrupts the protein-protein interactions between IAPs and pro-apoptotic molecules like caspases and Smac.[8]

| Target | Binding Affinity (Ki, nM) |

| ML-IAP-BIR3 | 14 |

| cIAP1-BIR3 | 17 |

| XIAP-BIR3 | 28 |

| cIAP2-BIR3 | 43 |

Data compiled from multiple sources.[3][6][7][8]

In cell-based assays, this compound induces the degradation of cIAP1 at concentrations as low as 10 nM.[8] It also leads to a dose- and time-dependent activation of caspases 3 and 7 in various cancer cell lines, including the MDA-MB-231 breast cancer cell line.[3][8] This caspase activation correlates with a decrease in cell viability.[3] Notably, this compound shows selectivity for cancer cells, with no significant effect on the viability of normal human mammary epithelial cells (HMECs).[8] In human leukemia cells (K562 and HL60), this compound was found to inhibit the PI3K/Akt signaling pathway.[4]

In Vivo Efficacy

Oral administration of this compound has demonstrated robust single-agent anti-tumor activity in xenograft models. In the MDA-MB-231 breast cancer xenograft model, once-weekly dosing of this compound at 10, 50, or 100 mg/kg resulted in significant tumor volume reduction.[3]

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |

| MDA-MB-231 (Breast Cancer) | 10, 50, 100 mg/kg, once weekly, oral | Significant (p < 0.001) |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, daily, oral | Significant |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, every third day for 3 weeks, oral | Significant |

Data from Flygare et al., J. Med. Chem. 2012.[3]

Pharmacokinetics

Preclinical Pharmacokinetics

This compound exhibits moderate plasma-protein binding across various species, including humans.[3][8] It does not preferentially distribute into red blood cells.[3][8]

| Species | Plasma Protein Binding (%) |

| Mouse | 88-91 |

| Rat | 89-91 |

| Dog | 81-90 |

| Monkey | 76-85 |

| Human | 75-83 |

Data from multiple sources.[3][8]

In mice, a Cmax of 53.7 μM and an AUC of 203.5 h•μM were achieved.[3]

Clinical Pharmacokinetics (Phase 1)

In a Phase 1 clinical trial, this compound exhibited linear pharmacokinetics over the dose range of 0.049 to 1.48 mg/kg.[3][6][7][9]

| Parameter | Value |

| Mean Plasma Clearance | 9 ± 3 mL/min/kg |

| Volume of Distribution | 0.6 ± 0.2 L/kg |

Data from Flygare et al., J. Med. Chem. 2012.[3][6][7]

Experimental Protocols

Fluorescence Polarization-Based Competition Assay for Ki Determination

This assay measures the ability of this compound to displace a fluorescently labeled probe from the BIR domain of an IAP protein.

Materials:

-

IAP protein constructs (e.g., XIAP-BIR3, cIAP1-BIR3)

-

Fluorescently labeled probe (e.g., Hid-FAM or AVP-diPhe-FAM)

-

This compound

-

Polarization buffer (specific composition may vary, but typically a buffered saline solution with a non-ionic detergent)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in the polarization buffer.

-

In a microplate, add the IAP protein construct, the fluorescently labeled probe, and the this compound dilutions to the wells.

-

Incubate the plate for 30 minutes at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the fluorescence polarization values as a function of the this compound concentration.

-

Fit the data to a 4-parameter logistic equation to determine the IC50 value.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[8]

Caption: Workflow for determining Ki values using a fluorescence polarization assay.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231) and normal cells (e.g., HMECs)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the number of viable cells.

Caspase-3/7 Activation Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for various time points (e.g., 4, 8, 24 hours).

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (or other appropriate matrix)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., once weekly).

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Caption: Workflow for an in vivo xenograft efficacy study.

Safety and Toxicology

Preclinical toxicology studies of this compound in dogs and rats revealed a dose-related, acute, systemic inflammatory response and hepatic injury.[5] These findings are consistent with the known pharmacology of IAP antagonists, which can induce the production of pro-inflammatory cytokines, most notably TNF-α.[5] The dog appeared to be a more sensitive species than the rat.[5]

Conclusion

This compound is a potent and selective Smac mimetic IAP antagonist with demonstrated preclinical anti-tumor activity. Its mechanism of action, involving the direct antagonism of multiple IAP family members and subsequent induction of apoptosis, provides a strong rationale for its development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other IAP antagonists. Further investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of this class of agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Facebook [cancer.gov]

- 3. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

GDC-0152: A Potent Antagonist of Inhibitor of Apoptosis (IAP) Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0152 is a potent, small-molecule Smac mimetic that targets the Inhibitor of Apoptosis (IAP) family of proteins.[1] IAPs are frequently overexpressed in cancer cells, where they play a crucial role in suppressing apoptosis and promoting tumor survival.[2] By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby relieving their inhibition of caspases and promoting programmed cell death.[1][3] This technical guide provides a comprehensive overview of this compound's target proteins, binding affinities, and the experimental protocols used to characterize its activity.

Target Proteins and Binding Affinity

This compound is a pan-IAP inhibitor with high affinity for several members of the IAP family. The primary targets of this compound are X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and melanoma inhibitor of apoptosis protein (ML-IAP).[4] The binding affinity of this compound to the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the single BIR domain of ML-IAP, has been quantified using various biochemical assays.

Quantitative Binding Affinity Data

The inhibitory constants (Ki) of this compound for its target IAP proteins are summarized in the table below. This data demonstrates the potent and multi-targeted nature of this compound.

| Target Protein | BIR Domain | Ki (nM) |

| ML-IAP | BIR | 14[4] |

| cIAP1 | BIR3 | 17[4] |

| XIAP | BIR3 | 28[4] |

| cIAP2 | BIR3 | 43[4] |

Mechanism of Action

This compound functions by disrupting the protein-protein interactions between IAP proteins and pro-apoptotic proteins, primarily caspases and the endogenous IAP antagonist, Smac/DIABLO.[5] By binding to the Smac-binding groove on the BIR domains of IAPs, this compound competitively inhibits the binding of caspases, leading to their activation and the subsequent induction of apoptosis.[1]

A key aspect of this compound's mechanism is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] This leads to the activation of the non-canonical NF-κB pathway and can also sensitize cells to TNFα-induced apoptosis.[6] The downstream effects of this compound binding to IAPs include the activation of initiator caspase-9 and effector caspases-3 and -7, ultimately leading to the cleavage of cellular substrates and programmed cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.

Fluorescence Polarization-Based Competition Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of this compound for IAP proteins.

Materials:

-

Purified IAP protein constructs (e.g., XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3, ML-IAP-BIR)

-

Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the IAP protein construct to a final concentration of 10 nM.

-

Add the fluorescently labeled Smac peptide probe to a final concentration of 1 nM.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

The IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cell lines.

Materials:

-

MDA-MB-231 breast cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well white, clear-bottom microplates

-

Luminometer

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Caspase-3/7 Activation Assay

This assay quantifies the activation of effector caspases in response to this compound treatment.

Materials:

-

MDA-MB-231 cells

-

RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine

-

This compound

-

Apo-ONE® Homogeneous Caspase-3/7 Assay kit

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

-

Add the Apo-ONE® Caspase-3/7 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

-

Caspase activity is expressed as the fold increase in fluorescence compared to the untreated control.

cIAP1 Degradation by Western Blot

This method is used to visualize the this compound-induced degradation of cIAP1.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cIAP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MDA-MB-231 cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.

References

- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

GDC-0152: A Potent Antagonist of Inhibitor of Apoptosis (IAP) Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0152 is a potent, small-molecule Smac mimetic that targets the Inhibitor of Apoptosis (IAP) family of proteins.[1] IAPs are frequently overexpressed in cancer cells, where they play a crucial role in suppressing apoptosis and promoting tumor survival.[2] By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby relieving their inhibition of caspases and promoting programmed cell death.[1][3] This technical guide provides a comprehensive overview of this compound's target proteins, binding affinities, and the experimental protocols used to characterize its activity.

Target Proteins and Binding Affinity

This compound is a pan-IAP inhibitor with high affinity for several members of the IAP family. The primary targets of this compound are X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and melanoma inhibitor of apoptosis protein (ML-IAP).[4] The binding affinity of this compound to the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as the single BIR domain of ML-IAP, has been quantified using various biochemical assays.

Quantitative Binding Affinity Data

The inhibitory constants (Ki) of this compound for its target IAP proteins are summarized in the table below. This data demonstrates the potent and multi-targeted nature of this compound.

| Target Protein | BIR Domain | Ki (nM) |

| ML-IAP | BIR | 14[4] |

| cIAP1 | BIR3 | 17[4] |

| XIAP | BIR3 | 28[4] |

| cIAP2 | BIR3 | 43[4] |

Mechanism of Action

This compound functions by disrupting the protein-protein interactions between IAP proteins and pro-apoptotic proteins, primarily caspases and the endogenous IAP antagonist, Smac/DIABLO.[5] By binding to the Smac-binding groove on the BIR domains of IAPs, this compound competitively inhibits the binding of caspases, leading to their activation and the subsequent induction of apoptosis.[1]

A key aspect of this compound's mechanism is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] This leads to the activation of the non-canonical NF-κB pathway and can also sensitize cells to TNFα-induced apoptosis.[6] The downstream effects of this compound binding to IAPs include the activation of initiator caspase-9 and effector caspases-3 and -7, ultimately leading to the cleavage of cellular substrates and programmed cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.

Fluorescence Polarization-Based Competition Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of this compound for IAP proteins.

Materials:

-

Purified IAP protein constructs (e.g., XIAP-BIR3, cIAP1-BIR3, cIAP2-BIR3, ML-IAP-BIR)

-

Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1% BSA

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the IAP protein construct to a final concentration of 10 nM.

-

Add the fluorescently labeled Smac peptide probe to a final concentration of 1 nM.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

The IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Cell Viability Assay

This assay measures the effect of this compound on the viability of cancer cell lines.

Materials:

-

MDA-MB-231 breast cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well white, clear-bottom microplates

-

Luminometer

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Caspase-3/7 Activation Assay

This assay quantifies the activation of effector caspases in response to this compound treatment.

Materials:

-

MDA-MB-231 cells

-

RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine

-

This compound

-

Apo-ONE® Homogeneous Caspase-3/7 Assay kit

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

-

Add the Apo-ONE® Caspase-3/7 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

-

Caspase activity is expressed as the fold increase in fluorescence compared to the untreated control.

cIAP1 Degradation by Western Blot

This method is used to visualize the this compound-induced degradation of cIAP1.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cIAP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MDA-MB-231 cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.

References

- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

GDC-0152: A Technical Guide to its Effects on the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0152 is a potent, cell-permeable, small-molecule mimetic of the endogenous mitochondrial protein Second Mitochondria-derived Activator of Caspases (Smac). As a Smac mimetic, this compound functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells that play a crucial role in suppressing apoptosis. By binding to and inhibiting IAPs, this compound promotes the activation of caspases, the key executioners of apoptosis.[1][2] Emerging evidence has also elucidated a significant role for this compound in modulating critical cell survival pathways, most notably the PI3K/Akt signaling cascade. This guide provides an in-depth technical overview of the effects of this compound on the PI3K/Akt signaling pathway, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: IAP Antagonism

This compound is designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of mature Smac, which enables it to bind to the Baculoviral IAP Repeat (BIR) domains of various IAP proteins.[1] This binding disrupts the interaction between IAPs and caspases, thereby liberating caspases to initiate the apoptotic cascade. This compound is a pan-IAP inhibitor, demonstrating high affinity for multiple IAP family members.[3]

Quantitative Binding Affinities of this compound

The binding affinity of this compound to the BIR domains of key IAP proteins has been quantified through various biochemical assays. The inhibition constants (Ki) are summarized in the table below.

| IAP Protein | BIR Domain | Ki (nM) |

| cIAP1 | BIR3 | 17[1][4][5][6] |

| cIAP2 | BIR3 | 43[1][4][5][6] |

| XIAP | BIR3 | 28[1][4][5][6] |

| ML-IAP | BIR | 14[1][4][5][6] |

This compound and the PI3K/Akt Signaling Pathway

Recent studies have revealed that the anti-cancer effects of this compound extend beyond direct IAP antagonism and involve the modulation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.

Inhibition of PI3K and Akt Expression

Research has demonstrated that this compound can inhibit the expression of both PI3K and Akt in human leukemia cell lines, K562 and HL60.[7] This finding suggests that this compound can downregulate key components of this pro-survival pathway, contributing to its apoptotic effects. The precise mechanism by which this compound regulates the expression of PI3K and Akt is an area of ongoing investigation.

Figure 1: Dual inhibitory mechanism of this compound.

Quantitative Effects of this compound on Cancer Cells

The inhibitory effects of this compound on cell viability have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 28.90[8] |

| HT-29 | Colon Cancer | 24.32[8] |

| MDA-MB-231 | Breast Cancer | ~1 (viability decrease)[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on leukemia cell lines such as K562 and HL60.[9][10]

Materials:

-

K562 or HL60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is designed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.[7]

Materials:

-

Cancer cells (e.g., K562, HL60)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt (Ser473), anti-mTOR, anti-p-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with desired concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Figure 3: Workflow for Western Blot analysis.

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through a dual mechanism: direct antagonism of IAP proteins to induce apoptosis and inhibition of the pro-survival PI3K/Akt signaling pathway. The compiled data and protocols in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted actions of this compound. Further elucidation of the precise molecular interactions between this compound and the PI3K/Akt pathway components will be crucial for optimizing its therapeutic application and for the development of novel combination strategies in cancer treatment.

References

- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopolymers.org.ua [biopolymers.org.ua]

- 9. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

GDC-0152: A Technical Guide to its Effects on the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0152 is a potent, cell-permeable, small-molecule mimetic of the endogenous mitochondrial protein Second Mitochondria-derived Activator of Caspases (Smac). As a Smac mimetic, this compound functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells that play a crucial role in suppressing apoptosis. By binding to and inhibiting IAPs, this compound promotes the activation of caspases, the key executioners of apoptosis.[1][2] Emerging evidence has also elucidated a significant role for this compound in modulating critical cell survival pathways, most notably the PI3K/Akt signaling cascade. This guide provides an in-depth technical overview of the effects of this compound on the PI3K/Akt signaling pathway, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: IAP Antagonism

This compound is designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of mature Smac, which enables it to bind to the Baculoviral IAP Repeat (BIR) domains of various IAP proteins.[1] This binding disrupts the interaction between IAPs and caspases, thereby liberating caspases to initiate the apoptotic cascade. This compound is a pan-IAP inhibitor, demonstrating high affinity for multiple IAP family members.[3]

Quantitative Binding Affinities of this compound

The binding affinity of this compound to the BIR domains of key IAP proteins has been quantified through various biochemical assays. The inhibition constants (Ki) are summarized in the table below.

| IAP Protein | BIR Domain | Ki (nM) |

| cIAP1 | BIR3 | 17[1][4][5][6] |

| cIAP2 | BIR3 | 43[1][4][5][6] |

| XIAP | BIR3 | 28[1][4][5][6] |

| ML-IAP | BIR | 14[1][4][5][6] |

This compound and the PI3K/Akt Signaling Pathway

Recent studies have revealed that the anti-cancer effects of this compound extend beyond direct IAP antagonism and involve the modulation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.

Inhibition of PI3K and Akt Expression

Research has demonstrated that this compound can inhibit the expression of both PI3K and Akt in human leukemia cell lines, K562 and HL60.[7] This finding suggests that this compound can downregulate key components of this pro-survival pathway, contributing to its apoptotic effects. The precise mechanism by which this compound regulates the expression of PI3K and Akt is an area of ongoing investigation.

Figure 1: Dual inhibitory mechanism of this compound.

Quantitative Effects of this compound on Cancer Cells

The inhibitory effects of this compound on cell viability have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 28.90[8] |

| HT-29 | Colon Cancer | 24.32[8] |

| MDA-MB-231 | Breast Cancer | ~1 (viability decrease)[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on leukemia cell lines such as K562 and HL60.[9][10]

Materials:

-

K562 or HL60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is designed to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.[7]

Materials:

-

Cancer cells (e.g., K562, HL60)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt (Ser473), anti-mTOR, anti-p-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with desired concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Figure 3: Workflow for Western Blot analysis.

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through a dual mechanism: direct antagonism of IAP proteins to induce apoptosis and inhibition of the pro-survival PI3K/Akt signaling pathway. The compiled data and protocols in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted actions of this compound. Further elucidation of the precise molecular interactions between this compound and the PI3K/Akt pathway components will be crucial for optimizing its therapeutic application and for the development of novel combination strategies in cancer treatment.

References

- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopolymers.org.ua [biopolymers.org.ua]

- 9. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

GDC-0152 and NF-κB Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0152, a potent small-molecule Smac mimetic, serves as an antagonist of Inhibitor of Apoptosis (IAP) proteins, a class of proteins frequently overexpressed in cancer cells.[1][2] By mimicking the N-terminal AVPI sequence of the endogenous pro-apoptotic protein Smac/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby relieving their inhibition of caspases and promoting apoptosis.[1][3] Beyond its direct role in apoptosis induction, this compound significantly modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on its intricate relationship with the NF-κB pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows.

Introduction to this compound and the NF-κB Pathway

This compound is a synthetic peptidomimetic designed to antagonize multiple IAP family members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP).[1][6] These proteins are key regulators of apoptosis, and their overexpression in tumors contributes to therapeutic resistance.[2] this compound disrupts the interaction between IAPs and caspases, leading to caspase activation and subsequent apoptotic cell death in cancer cells.[6][7]

The NF-κB family of transcription factors plays a dual role in cancer, promoting cell survival and proliferation while also being involved in immune responses against tumors.[8] The NF-κB signaling network is broadly divided into the canonical and non-canonical pathways. In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[8][10] This event unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus and subsequent activation of target gene transcription.[8]

This compound influences both canonical and non-canonical NF-κB signaling. By binding to cIAP1 and cIAP2, this compound induces their auto-ubiquitination and proteasomal degradation.[6][7] This degradation of cIAPs, which are E3 ligases, leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway.[4][5] Furthermore, the loss of cIAPs can also impact the canonical pathway, often leading to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α.[4][5]

Quantitative Data

The following tables summarize the key quantitative data associated with this compound's activity.

Table 1: Binding Affinity of this compound to IAP Proteins

| IAP Protein | BIR Domain | Ki (nM) |

| cIAP1 | BIR3 | 17[1][6][7] |

| cIAP2 | BIR3 | 43[1][6][7] |

| XIAP | BIR3 | 28[1][6][7] |

| ML-IAP | BIR | 14[1][6][7] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| HCT-116 | Colon Cancer | Cell Viability | 28.90[11] |

| HT-29 | Colon Cancer | Cell Viability | 24.32[11] |

| MDA-MB-231 | Breast Cancer | Cell Viability | Not specified, but shown to decrease viability[6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on the NF-κB pathway.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-